Fmoc-(2S,3R)-AHPA
Description
Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Fmoc-(2S,3R)-AHPA) is a stereochemically defined β-hydroxy-α-amino acid derivative. It serves as a critical building block in peptide synthesis, particularly for developing enzyme inhibitors targeting aminopeptidases and enkephalinases. The compound is synthesized via stereoselective routes starting from D-phenylalanine, involving cyanohydrin formation, mesylation, and oxazoline cyclization to achieve high enantiomeric purity (δD = +29.3°, 93% optical purity) and an overall yield of 48% over seven steps . Its Fmoc (9-fluorenylmethoxycarbonyl) protection enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild conditions .
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m1/s1 |
InChI Key |
JZSULZSNDXGGHP-PKTZIBPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of AHPA
The AHPA scaffold is a common motif in natural and synthetic enzyme inhibitors. Key analogues include:
Stereochemical and Functional Group Comparisons
- Stereochemistry : The (2S,3R) configuration in AHPA derivatives is critical for binding to zinc-dependent metalloproteases like APN. In contrast, (2R,3S)-AHPA exhibits 10-fold lower inhibitory activity due to mismatched stereochemistry .
- Protection Groups :
- Substituent Effects :
- Phenyl (AHPA) vs. Cyclohexyl (ACHPA) : ACHPA’s bulkier cyclohexyl group enhances hydrophobic interactions in the S1 pocket of APN, improving IC50 values by ~30% compared to AHPA .
- Hydroxyl Position : Statine’s hydroxyl at C3 (vs. C2 in AHPA) shifts selectivity toward aspartic proteases rather than metalloproteases .
Key Research Findings
Stereochemical Rigidity : The (2S,3R) configuration minimizes racemization during SPPS, critical for maintaining bioactivity .
Structure-Activity Relationship (SAR) :
- Hydrophobic substituents (e.g., cyclohexyl in ACHPA) improve binding affinity by 1.5-fold .
- Valine conjugation (AHPA-Val) enhances APN inhibition via dual interactions with Zn²⁺ and Glu350 .
Clinical Relevance : this compound’s metabolic stability supports its use in long-acting peptide therapeutics, contrasting with Bestatin’s rapid clearance .
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